2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC18886851
InChI: InChI=1S/C17H17F3N2O/c18-17(19,20)15-8-6-14(7-9-15)16(22-23-11-10-21)12-13-4-2-1-3-5-13/h1-9H,10-12,21H2/b22-16-
SMILES:
Molecular Formula: C17H17F3N2O
Molecular Weight: 322.32 g/mol

2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime

CAS No.:

Cat. No.: VC18886851

Molecular Formula: C17H17F3N2O

Molecular Weight: 322.32 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime -

Specification

Molecular Formula C17H17F3N2O
Molecular Weight 322.32 g/mol
IUPAC Name 2-[(Z)-[2-phenyl-1-[4-(trifluoromethyl)phenyl]ethylidene]amino]oxyethanamine
Standard InChI InChI=1S/C17H17F3N2O/c18-17(19,20)15-8-6-14(7-9-15)16(22-23-11-10-21)12-13-4-2-1-3-5-13/h1-9H,10-12,21H2/b22-16-
Standard InChI Key VXZVMQOMRJLTTR-JWGURIENSA-N
Isomeric SMILES C1=CC=C(C=C1)C/C(=N/OCCN)/C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)CC(=NOCCN)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(aminoethyl)oxime is a synthetic organic compound primarily recognized as Fluvoxamine Impurity J, a process-related impurity in the antidepressant drug fluvoxamine maleate . Its molecular formula is C₁₇H₁₇F₃N₂O, with a molecular weight of 322.32 g/mol . The compound features:

  • A phenyl group attached to an ethane backbone.

  • A 4-(trifluoromethyl)phenyl substituent.

  • An aminoethyl oxime functional group (E-configuration) .

Key Physicochemical Properties

PropertyValueSource
Boiling Point402.5 ± 55.0 °C (Predicted)
Density1.18 ± 0.1 g/cm³ (Predicted)
pKa9.36 ± 0.10
SolubilitySlightly soluble in chloroform and methanol
Storage Conditions-20°C, inert atmosphere

The CAS Registry Number is 1217241-15-0, and it is identified by synonyms such as Fluvoxamine EP Impurity J and 2-[(E)-[2-phenyl-1-[4-(trifluoromethyl)phenyl]ethylidene]amino]oxyethanamine .

Synthesis and Formation Pathways

The compound is synthesized during the manufacturing of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). Key steps include:

Grignard Reaction and Oxime Formation

  • Grignard Reagent Preparation: Reacting halo-benzotrifluoride isomers with magnesium in tetrahydrofuran (THF) to form a Grignard complex .

  • Ketene Addition: The Grignard reagent reacts with ketene in hydrocarbon solvents (e.g., toluene) using transition metal ligand-acid complexes (e.g., Fe(AcAc)₃) to yield trifluoromethyl acetophenone intermediates .

  • Oximation: Treatment with hydroxylamine salts (e.g., HCl or sulfate) forms the oxime derivative, which is purified via solvent crystallization .

Analytical Characterization

Spectroscopic Data

TechniqueKey FindingsSource
¹H NMR- Aromatic protons at δ 7.2–7.8 ppm
- Oxime NH₂ at δ 2.8–3.2 ppm
¹³C NMR- CF₃ carbon at δ 125–130 ppm (quartet)
IR- N-H stretch at ~3350 cm⁻¹
Mass SpectrometryMolecular ion peak at m/z 322.32

Chromatographic Methods

  • HPLC: Employed for quantification using C18 columns and UV detection (λ = 210–254 nm) .

  • Purity Standards: ≥95% purity for reference materials, with limits set at <0.1% in fluvoxamine formulations .

Pharmacological and Regulatory Significance

Role in Drug Quality Control

  • Toxicity Concerns: While non-therapeutic, impurities may affect drug stability and patient safety .

  • Regulatory Limits: European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate impurity levels ≤0.15% .

Industrial and Research Applications

Reference Standard

  • Used in pharmaceutical testing to validate analytical methods for fluvoxamine batches .

  • Supplied by vendors (e.g., LGC Standards, TRC) as a neat solid with certificates of analysis .

Synthetic Utility

  • Serves as a precursor for modifying fluvoxamine’s structure to study structure-activity relationships .

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